2-(3-(Benzylamino)oxetan-3-yl)acetic acid is a chemical compound characterized by the molecular formula and a molecular weight of approximately 221.25 g/mol. It features an oxetane ring, which is a four-membered cyclic ether, and a benzylamino group, contributing to its unique chemical properties and potential biological activities. This compound is notable for its application in synthetic chemistry and biological research, particularly in the study of enzyme interactions and drug design.
The compound is classified as an oxetane derivative, which is part of a broader category of cyclic compounds. Oxetanes are recognized for their ability to modify the physical and chemical properties of molecules, making them valuable in various scientific applications. The compound's CAS number is 1404193-72-1, and it is commercially available from suppliers such as BenchChem and Manchester Organics .
The synthesis of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid typically involves several key steps:
In laboratory settings, reactions may be carried out under controlled temperatures and pressures to optimize yield and purity. For industrial applications, bulk manufacturing processes are designed to maximize efficiency, often using specialized catalysts and high-pressure reactors.
The molecular structure of 2-(3-(Benzylamino)oxetan-3-yl)acetic acid includes:
Key structural data include:
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reaction conditions and reagents used .
The mechanism by which 2-(3-(Benzylamino)oxetan-3-yl)acetic acid exerts its effects involves:
These mechanisms highlight the compound's potential in drug discovery and biochemical research .
Relevant data on these properties are crucial for applications in synthetic chemistry and pharmacology .
2-(3-(Benzylamino)oxetan-3-yl)acetic acid has several scientific uses:
These applications underscore the compound's significance in advancing both chemical synthesis and biological understanding .
3,3-Disubstituted oxetanes represent a strategically valuable class of saturated heterocycles in modern drug design, primarily due to their capacity to fine-tune molecular properties. The oxetane ring possesses a ring strain of 106 kJ·mol⁻¹, intermediate between epoxides (112 kJ·mol⁻¹) and tetrahydrofurans (25 kJ·mol⁻¹), which confers enhanced reactivity and conformational rigidity while retaining sufficient stability for drug applications [1] [8]. This strain, combined with the oxygen atom’s electronegativity, enables oxetanes to act as polar bioisosteres for carbonyl groups and gem-dimethyl motifs. For instance, oxetanes replicate carbonyl H-bond acceptance capacity (dipole moment: ~2.5–2.8 D) but with reduced metabolic liabilities and increased three-dimensionality [3] [5].
A key advantage lies in their ability to modulate physicochemical parameters. Replacing a gem-dimethyl group with an oxetane reduces lipophilicity (ΔlogD = −0.5 to −1.5) while maintaining similar steric bulk, thereby improving aqueous solubility and passive membrane permeability [5] [8]. Furthermore, the α-positioning of oxetanes to basic amines significantly lowers pKa (e.g., reduction from 9.9 to 7.2), diminishing cationic character and associated hERG inhibition risks [5]. This pKa suppression enhances central nervous system (CNS) exposure by increasing brain-penetrant neutral species [8].
Property Modulated | Effect of Oxetane Incorporation | Example/Impact |
---|---|---|
Lipophilicity (logD) | Reduction by 0.5–1.5 units | Improved solubility; reduced metabolic clearance |
Solubility | Increase by 5–20-fold | Enhanced oral bioavailability |
pKa of proximal amines | Reduction by 2–3 units | Lowered hERG risk; improved membrane permeability |
Metabolic Stability | Blockade of oxidative metabolism | Extended half-life (e.g., CYP450 resistance) |
Hydrogen Bond Acceptor Strength | Comparable to carbonyls | Maintained target engagement with improved PK |
Clinically, oxetanes feature in FDA-approved drugs (e.g., paclitaxel) and clinical candidates like fenebrutinib (BTK inhibitor for multiple sclerosis) and danuglipron (GPR40 agonist for diabetes). Their metabolic stability arises from steric shielding of the oxygen lone pairs, preventing common oxidative pathways mediated by cytochrome P450 enzymes [3] [5]. However, stability is substitution-dependent: 3-monosubstituted oxetanes are acid-labile, whereas 3,3-disubstituted variants resist ring-opening under physiological conditions [1] [8].
The benzylamino-oxetane pharmacophore, exemplified by 2-(3-(benzylamino)oxetan-3-yl)acetic acid, merges two privileged motifs: the strained oxetane ring and the flexible benzylamine scaffold. This hybrid architecture enables multidirectional interactions with biological targets. The oxetane oxygen serves as a hydrogen bond acceptor (comparable to ketones), while the benzylamine nitrogen provides a basic site for salt bridge formation or protonation-dependent targeting [5] [8]. The acetic acid moiety further extends functionality, enabling conjugation to peptides or integration into enzyme substrate mimics [8].
Synthetically, 3-amino oxetanes like 2-(3-(benzylamino)oxetan-3-yl)acetic acid are accessed via:
Method | Key Reagents/Conditions | Target Intermediate | Yield Range |
---|---|---|---|
Corey-Chaykovsky Epoxidation | Dimethylsulfoxonium methylide, DMSO | Epoxides | 60–85% |
Meinwald Rearrangement | BF₃·OEt₂, CH₂Cl₂, −78°C | Aldehydes | 70–90% |
Crossed Cannizzaro Reaction | Formaldehyde, KOH (conc.) | 1,3-Diols | 50–75% |
Cyclodehydration | PPh₃/CCl₄, NEt₃ | 3,3-Disubstituted Oxetanes | 65–80% |
Functionally, the acetic acid linker in 2-(3-(benzylamino)oxetan-3-yl)acetic acid permits conformational constraint and carboxylic acid bioisosterism. This moiety can mimic phosphotyrosine in kinase inhibitors or serve as a zinc-binding group in metalloenzyme inhibitors. In kinase targeting, such derivatives exploit the oxetane’s ability to occupy the ATP-binding hinge region, where the oxetane oxygen mimics carbonyl contacts of adenine (e.g., ΔTm = +5.8°C for CAMK1G binding) [8]. The benzyl group enhances hydrophobic pocket occupancy, while the amino group enables pH-dependent solubility optimization [5] [8].
Recent applications include kinase inhibitors (e.g., GS-9876/lanraplenib) where oxetanes improve selectivity and metabolic stability. The benzylamino-oxetane-acetic acid triad offers a versatile "molecular toolkit" for optimizing potency, PK, and intellectual property landscapes in drug discovery [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: